![molecular formula C13H18N2O2 B1477443 2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097944-27-7](/img/structure/B1477443.png)

2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Descripción general

Descripción

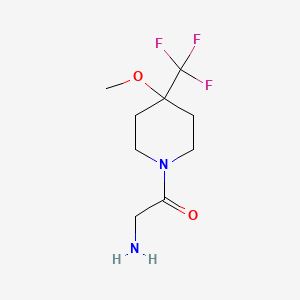

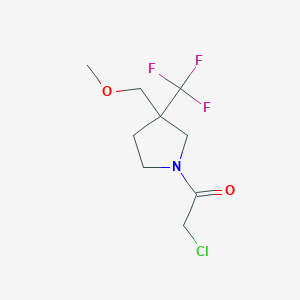

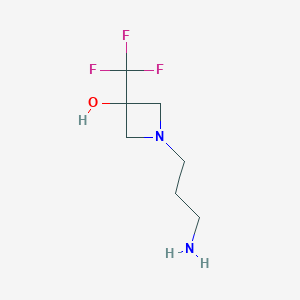

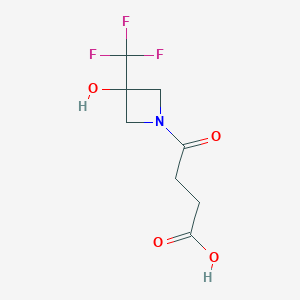

“2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a chemical compound that belongs to the class of benzoxazepine derivatives . It has a linear formula of C10H13ClN2O2 .

Synthesis Analysis

The synthesis of benzoxazepine derivatives, including “this compound”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol allows for the preparation of a series of benzoxazepine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H13ClN2O2 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicate that the hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Aplicaciones Científicas De Investigación

Process Development and Scale-Up

The benzoxazepine core, a crucial structural feature in several kinase inhibitors, is highlighted in the scalable synthesis process of a benzoxazepine-containing mTOR inhibitor. This synthesis involves distinct chemical fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating the compound's utility in creating complex therapeutic agents (Naganathan et al., 2015).

Stereocontrolled Synthesis

A method for the stereocontrolled synthesis of tetrahydrobenzo[f][1,4]oxazepines showcases the compound's versatility in drug-like molecule development. This synthesis allows for combinatorial introduction of diversity points, underscoring the compound's potential in medicinal chemistry (Banfi et al., 2013).

Heterocyclic Chemistry

Research on the synthesis and identification of oxazepine derivatives from 2-aminobenzimidazole emphasizes the compound's role in producing a variety of heterocyclic compounds, which are pivotal in the development of new pharmaceuticals (Adnan et al., 2014).

Biomass-Involved Synthesis

An innovative method involves the biomass-derived synthesis of benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepines. This approach highlights the compound's role in sustainable chemical synthesis, leveraging renewable resources to create complex heterocycles (Zhang et al., 2015).

Spectroscopic and X-ray Diffraction Studies

Studies on benzimidazole-tethered oxazepine heterocyclic hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, provide insights into the compound's structural and electronic properties. These studies are crucial for understanding the compound's potential applications in nonlinear optical (NLO) materials and other advanced materials (Almansour et al., 2016).

Propiedades

IUPAC Name |

2-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-4-12-11(7-9)8-15(5-6-17-12)13(16)10(2)14/h3-4,7,10H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKISXAXFPRVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN(C2)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)